molecular formula C8H10F6O2Si B14418098 1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- CAS No. 83740-52-7

1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-

Cat. No.: B14418098
CAS No.: 83740-52-7
M. Wt: 280.24 g/mol
InChI Key: JWQGMWBTXNIEFT-UHFFFAOYSA-N
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Description

1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is a complex organic compound characterized by the presence of multiple functional groups, including a butenone moiety, trifluoromethyl groups, and a trimethylsilyl ether. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated ketone with a silylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane.

    Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein modification.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The trimethylsilyl ether group can be hydrolyzed under physiological conditions, releasing the active butenone moiety, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-: Lacks the trimethylsilyl ether group, resulting in different reactivity and applications.

    1-Buten-1-one, 4,4,4-trifluoro-3-(trimethylsilyl)-:

Uniqueness

1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]- is unique due to the combination of trifluoromethyl and trimethylsilyl ether groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

83740-52-7

Molecular Formula

C8H10F6O2Si

Molecular Weight

280.24 g/mol

InChI

InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(4-5-15,7(9,10)11)8(12,13)14/h4H,1-3H3

InChI Key

JWQGMWBTXNIEFT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C=C=O)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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